molecular formula C20H17ClN4O3S B2491600 N-(3-acetylphenyl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide CAS No. 921487-21-0

N-(3-acetylphenyl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide

Cat. No.: B2491600
CAS No.: 921487-21-0
M. Wt: 428.89
InChI Key: CHQOBDSVXIEVTR-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a urea linkage, and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.

    Introduction of the Urea Linkage: The urea linkage is introduced by reacting the thiazole derivative with an isocyanate, such as 4-chlorophenyl isocyanate, under mild conditions.

    Acetylation: The final step involves the acetylation of the phenyl ring using acetic anhydride in the presence of a catalyst like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl groups to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(3-acetylphenyl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of anti-inflammatory and anticancer drugs.

    Biological Studies: It is used in biological assays to investigate its effects on cellular processes and molecular targets.

    Industrial Applications: The compound may be utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-acetylphenyl)-2-(2-(3-(4-fluorophenyl)ureido)thiazol-4-yl)acetamide
  • N-(3-acetylphenyl)-2-(2-(3-(4-bromophenyl)ureido)thiazol-4-yl)acetamide
  • N-(3-acetylphenyl)-2-(2-(3-(4-methylphenyl)ureido)thiazol-4-yl)acetamide

Uniqueness

N-(3-acetylphenyl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide is unique due to the presence of the 4-chlorophenyl group, which may impart distinct pharmacological properties compared to its analogs. The specific arrangement of functional groups in this compound can influence its binding affinity and selectivity towards molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O3S/c1-12(26)13-3-2-4-16(9-13)22-18(27)10-17-11-29-20(24-17)25-19(28)23-15-7-5-14(21)6-8-15/h2-9,11H,10H2,1H3,(H,22,27)(H2,23,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHQOBDSVXIEVTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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